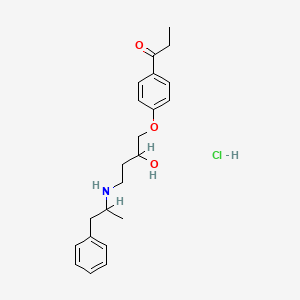![molecular formula C21H17N B14666222 7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine CAS No. 36762-28-4](/img/structure/B14666222.png)
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine is a complex organic compound with the molecular formula C21H17N It is characterized by its unique structure, which includes multiple aromatic rings and a nitrogen atom
Preparation Methods
The synthesis of 7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine involves several steps, typically starting with the formation of the indenoacridine core. The synthetic routes often include cyclization reactions, where precursors undergo ring-closure to form the indenoacridine structure. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of quinones, while reduction may yield dihydro derivatives.
Scientific Research Applications
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly useful in the development of anticancer drugs.
Comparison with Similar Compounds
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine can be compared with other similar compounds such as:
Acridine: A simpler structure with similar intercalating properties but less specificity.
Indenoacridine: A broader class of compounds with varying substituents that affect their chemical and biological properties.
Quinacrine: An acridine derivative with established use as an antimalarial and anticancer agent.
The uniqueness of this compound lies in its specific substituents and the resulting electronic properties, which make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
36762-28-4 |
|---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
7,10-dimethyl-3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2(11),3,5,7,9,12,16(20),17-nonaene |
InChI |
InChI=1S/C21H17N/c1-12-6-9-19-17(10-12)13(2)18-11-15-8-7-14-4-3-5-16(20(14)15)21(18)22-19/h3-6,9-11H,7-8H2,1-2H3 |
InChI Key |
KVZNOXDKSRGYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C4=CC=CC5=C4C(=C3)CC5)N=C2C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


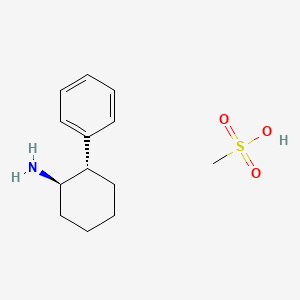
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
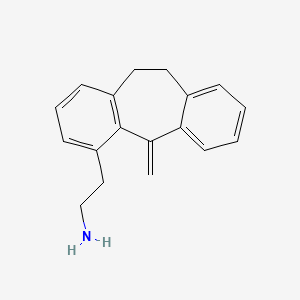
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)
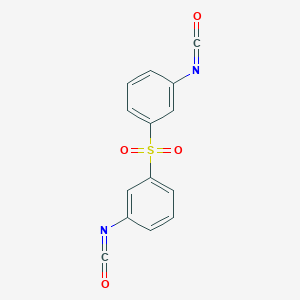
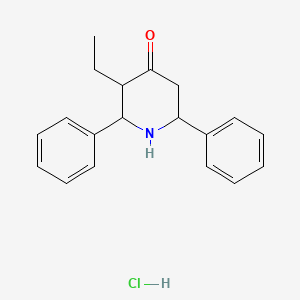
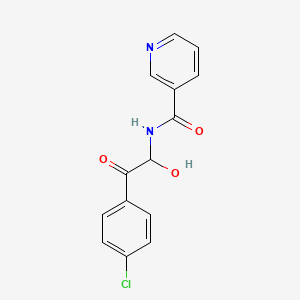
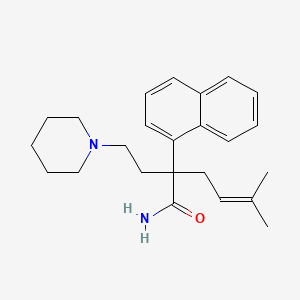
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
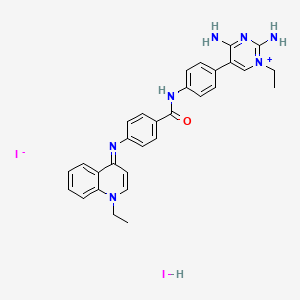
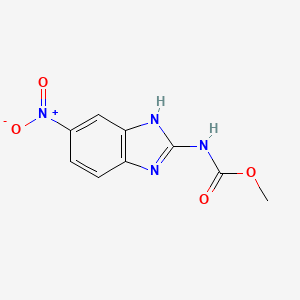
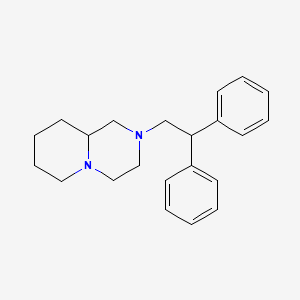
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
